2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide” is a complex organic molecule that contains several functional groups and rings, including a triazolo[4,3-b]pyridazine ring, a chlorophenyl group, a thioacetamide group, and a dimethoxyphenyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step reactions involving nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The electron-withdrawing chloro group on the phenyl ring and the electron-donating methoxy groups on the other phenyl ring could create a push-pull effect, potentially enhancing the compound’s reactivity .Wissenschaftliche Forschungsanwendungen
- Researchers have explored the potential of this compound as an anti-tumor agent. Specifically, a derivative of this compound, labeled as “22i,” demonstrated excellent anti-tumor activity against cancer cell lines such as A549, MCF-7, and HeLa. Its IC50 values were 0.83 μM, 0.15 μM, and 2.85 μM, respectively. Additionally, it exhibited superior c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .
- The compound’s interaction with c-Met kinase, a receptor tyrosine kinase involved in cell growth and survival, has been investigated. Compound 22i showed promising inhibition of c-Met kinase, making it a potential candidate for targeted therapies .
- The structure and properties of this compound have intrigued synthetic organic chemists. Insights gained from its reactivity and behavior can guide the design and development of new materials involving 1,2,4-triazole systems .
- Researchers have explored the bioisosterism of 1,2,4-triazole derivatives. This compound’s structural features make it an interesting candidate for bioisosterism-guided drug design. Understanding its interactions with biological targets can aid in developing novel therapeutic agents .
- A practical one-pot synthesis method has been developed to access triazolopyridine derivatives, including this compound. Such derivatives have synthetic and biological significance, making this compound relevant for drug discovery and development .
- Novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, including this compound, have been evaluated for their DNA intercalation activities. These compounds may serve as potential anticancer agents, and their effects on cancer cell lines (such as HepG2, HCT-116, and MCF-7) are being studied .
Anti-Tumor Activity
C-Met Kinase Inhibition
Synthetic Organic Chemistry
Bioisosterism Studies
Triazolopyridine Derivatives Synthesis
DNA Intercalation Activities
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with dna .
Mode of Action
The compound likely interacts with its targets through a process known as DNA intercalation . This is a process where the compound inserts itself between the base pairs of the DNA helix, causing structural changes that can affect the function of the DNA .
Biochemical Pathways
Dna intercalation can disrupt various cellular processes, including dna replication and transcription, leading to cell death . This makes such compounds potential candidates for anticancer therapies .
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles .
Result of Action
The result of the compound’s action is likely cell death, given its potential DNA intercalating properties . This is because the disruption of DNA structure can prevent the cell from replicating or producing necessary proteins, leading to cell death .
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the compound’s stability and interaction with its target .
Eigenschaften
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3S/c1-29-15-7-8-17(30-2)16(11-15)23-19(28)12-31-20-10-9-18-24-25-21(27(18)26-20)13-3-5-14(22)6-4-13/h3-11H,12H2,1-2H3,(H,23,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDHKRADARYYCV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.